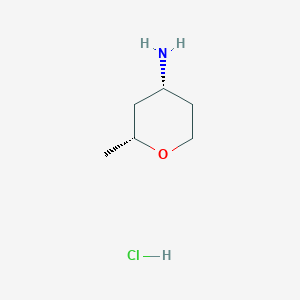

cis-2-Methyltetrahydropyran-4-amine;hydrochloride

Descripción

BenchChem offers high-quality cis-2-Methyltetrahydropyran-4-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Methyltetrahydropyran-4-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2752128-01-9 |

|---|---|

Fórmula molecular |

C6H14ClNO |

Peso molecular |

151.63 g/mol |

Nombre IUPAC |

(2R,4R)-2-methyloxan-4-amine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |

Clave InChI |

AVADPQZSGFARIV-KGZKBUQUSA-N |

SMILES isomérico |

C[C@@H]1C[C@@H](CCO1)N.Cl |

SMILES canónico |

CC1CC(CCO1)N.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Engineering Conformational Rigidity: A Technical Guide to cis-2-Methyltetrahydropyran-4-amine Hydrochloride (CAS: 2752128-01-9)

Executive Summary

In modern medicinal chemistry, the strategic replacement of highly basic, lipophilic piperidine or cyclohexane rings with substituted tetrahydropyrans (THPs) has become a cornerstone tactic for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. As a Senior Application Scientist, I frequently utilize cis-2-Methyltetrahydropyran-4-amine hydrochloride (CAS: 2752128-01-9) as a premium building block. This molecule provides a conformationally restricted, hydrophilic scaffold that lowers LogD, reduces hERG channel liability (by attenuating amine basicity via the inductive effect of the ring oxygen), and introduces precise spatial vectors for pharmacophore targeting.

This whitepaper provides an in-depth technical analysis of its structural causality, stereoselective synthesis, and downstream applications in targeted protein inhibition, supported by field-proven, self-validating protocols.

Physicochemical Profiling & Structural Causality

The utility of cis-2-methyltetrahydropyran-4-amine stems directly from its thermodynamic stability and stereochemistry. In a six-membered THP ring, the lowest-energy chair conformation places the bulky C2-methyl group in an equatorial position to avoid severe 1,3-diaxial steric clashes. In the cis isomer, the C4-amine group is also forced into an equatorial position. This equatorial, equatorial (e,e) arrangement locks the molecule into a rigid, predictable 3D vector, which is critical for minimizing the entropic penalty upon binding to a target kinase or protease.

Quantitative Data Summary

| Property | Value / Description |

| CAS Number | |

| Chemical Name | cis-2-Methyltetrahydro-2H-pyran-4-amine hydrochloride |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Stereochemistry | cis (e,e-conformation), typically isolated as rel-(2R,4R) |

| Topological Polar Surface Area (tPSA) | ~35.2 Ų (Free base) |

| Physical State | White to off-white crystalline solid |

Stereoselective Synthesis: The Reductive Amination Workflow

The synthesis of CAS 2752128-01-9 relies on the highly diastereoselective reductive amination of 2-methyltetrahydropyran-4-one. The causality behind the stereocontrol is governed by the trajectory of hydride attack. When the flat iminium ion forms at C4, the bulky reducing agent (e.g., NaBH₃CN) approaches from the less sterically hindered axial face . This axial attack pushes the newly formed amine bond into the equatorial plane , yielding the thermodynamically favored cis (e,e) isomer.

Fig 1. Stereoselective reductive amination yielding the cis (e,e) isomer.

Self-Validating Protocol: Stereoselective Reductive Amination

This protocol is designed with in-process visual and analytical checkpoints to ensure self-validation without requiring immediate NMR analysis.

-

Imine Formation:

-

Action: Dissolve 2-methyltetrahydropyran-4-one (1.0 eq) in anhydrous MeOH (0.5 M). Add benzylamine (1.2 eq) and glacial acetic acid (0.05 eq). Stir at 25°C for 4 hours.

-

Causality: MeOH stabilizes the polar transition state. Acetic acid lowers the pH to ~5.5, protonating the ketone oxygen to accelerate nucleophilic attack without fully protonating the benzylamine.

-

Validation Checkpoint: The solution turns pale yellow. TLC (Hexane/EtOAc 7:3, KMnO₄ stain) will show complete consumption of the ketone starting material.

-

-

Stereoselective Reduction:

-

Action: Cool the mixture to 0°C. Portion-wise, add NaBH₃CN (1.5 eq). Allow to warm to room temperature and stir for 16 hours.

-

Causality: NaBH₃CN is stable in mildly acidic conditions and specifically reduces the iminium ion over any unreacted ketone. The low temperature during addition controls the exothermic hydride transfer, maximizing axial selectivity.

-

Validation Checkpoint: LC-MS of an aliquot will show the [M+H]⁺ peak for the N-benzyl intermediate.

-

-

Debenzylation & Salt Formation:

-

Action: Purify the intermediate, then dissolve in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 12 hours. Filter through Celite. To the filtrate, add 4M HCl in dioxane (1.5 eq) dropwise at 0°C.

-

Causality: Hydrogenolysis selectively cleaves the benzyl protecting group. The addition of anhydrous HCl forces the precipitation of the amine as a stable, non-hygroscopic hydrochloride salt.

-

Validation Checkpoint: Immediate formation of a dense white precipitate upon HCl addition confirms successful salt formation. Filter and wash with cold diethyl ether to yield CAS 2752128-01-9.

-

Application in Targeted Protein Inhibition

The cis-2-methyltetrahydropyran-4-amine motif is highly prized in the development of CNS-penetrant kinase inhibitors and antiparasitic agents.

LRRK2 Inhibition (Parkinson's Disease)

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2), specifically the G2019S mutation, lead to hyperactive kinase function, resulting in Rab GTPase hyperphosphorylation and subsequent lysosomal dysfunction. Incorporating the cis-THP-amine into imidazo[4,5-c]quinoline scaffolds has been shown to yield potent, brain-penetrant LRRK2 inhibitors. The THP oxygen acts as a hydrogen bond acceptor, while the cis-geometry perfectly aligns the molecule within the ATP-binding pocket, as detailed in.

Fig 2. LRRK2 signaling pathway and intervention by THP-amine derived inhibitors.

Plasmepsin X Inhibition (Malaria)

Recent breakthroughs have also utilized this building block to synthesize cyclic guanidines that inhibit Plasmepsin X (PMX), an essential aspartyl protease in Plasmodium falciparum. The rigid e,e-conformation of the cis-THP ring correctly positions the basic guanidine core to interact with the catalytic aspartic acid diad of PMX, demonstrating profound in vivo antimalarial efficacy .

Downstream Functionalization: Amide Coupling Protocol

To utilize CAS 2752128-01-9 in drug discovery, it is most commonly coupled to a carboxylic acid to form an amide bond.

Self-Validating Protocol: HATU-Mediated Amide Coupling

-

Activation:

-

Action: In a dry flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

-

Causality: HATU rapidly converts the acid into a highly reactive HOAt ester. DIPEA is chosen as a non-nucleophilic base; 3.0 equivalents are required (1 eq to activate the acid, 1 eq to neutralize the THP-amine HCl salt, and 1 eq excess to drive the reaction).

-

Validation Checkpoint: The solution will transition from colorless to a distinct yellow tint, visually confirming the formation of the active HOAt ester.

-

-

Coupling:

-

Action: Add cis-2-methyltetrahydropyran-4-amine hydrochloride (1.1 eq) in one portion. Stir at room temperature for 2 hours.

-

Causality: The pre-activation prevents the amine from forming an unreactive salt with the carboxylic acid. The primary amine of the THP ring attacks the HOAt ester, forming the amide bond with minimal epimerization.

-

Validation Checkpoint: LC-MS analysis will show the disappearance of the active ester mass and the appearance of the desired product mass.

-

-

Workup:

-

Action: Dilute with EtOAc and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Causality: The acidic wash removes unreacted THP-amine and DIPEA. The basic wash removes HOAt and any unreacted carboxylic acid, leaving the neutral amide product in the organic layer.

-

References

-

Title: Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

- Title: Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as LRRK2 inhibitors (WO2017046675A1)

-

Title: CAS No. 2752128-01-9, cis-2-methyltetrahydropyran-4-amine hydrochloride Source: 001Chemical Directory URL: [Link]

Technical Guide: 2-Methyltetrahydropyran-4-amine HCl — Cis/Trans Isomerism

[1]

Structural Analysis & Conformational Dynamics

The core challenge in working with 2,4-disubstituted tetrahydropyrans (THPs) is the non-intuitive relationship between substituent orientation and IUPAC nomenclature compared to 1,4-disubstituted cyclohexanes.

The 2,4-Relationship

Unlike the 1,4-disubstituted cyclohexane system (where trans is diequatorial), the 2- and 4-positions in a THP ring have a 1,3-spatial relationship relative to the carbon backbone (C2–C3–C4).[1]

-

Cis Isomer (Z): Substituents are on the same face of the ring.[2] In the chair conformation, this corresponds to the diequatorial (e,e) or diaxial (a,a) arrangement. The diequatorial conformer is thermodynamically dominant.

-

Trans Isomer (E): Substituents are on opposite faces. This corresponds to the equatorial-axial (e,a) arrangement.

Thermodynamic Preference

The 2-methyl group acts as the "conformational anchor" due to its steric bulk (

-

Cis-isomer (Thermodynamic): 2-Me (eq) / 4-NH

(eq).[1] Stable. -

Trans-isomer (Kinetic): 2-Me (eq) / 4-NH

(ax).[1] Higher energy due to 1,3-diaxial interactions involving the axial amine.

Visualization of Isomers

The following diagram illustrates the chair conformations and the critical H-H coupling interactions used for assignment.

Caption: Comparative conformational analysis of Cis vs. Trans isomers. The H4 proton geometry is the primary discriminator.

Synthesis & Stereocontrol

The synthesis typically proceeds via reductive amination of 2-methyltetrahydropyran-4-one .[1] The choice of reducing agent dictates the diastereomeric ratio (dr).

Reaction Scheme

Precursor: 2-Methyltetrahydropyran-4-one (Commercial or synthesized via Prins cyclization).[1]

Reagents: Ammonium acetate (NH

Protocol for Thermodynamic Control (Favoring Cis)

Using a weaker reducing agent allows the intermediate imine to equilibrate to the more stable diequatorial conformation before hydride delivery.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-methyltetrahydropyran-4-one (1.0 eq) and NH

OAc (10.0 eq) in dry Methanol. Stir at RT for 2 hours. -

Reduction: Add NaBH

CN (1.5 eq) portion-wise. Note: NaBH(OAc) -

Workup: Quench with aqueous NaHCO

. Extract with DCM. -

Salt Formation: Treat the crude amine with 4M HCl in dioxane to precipitate the hydrochloride salt.

Expected Outcome: ~4:1 to 9:1 mixture favoring the Cis (e,e) isomer.

Protocol for Kinetic Control (Accessing Trans)

To access the trans isomer, bulky hydride reagents (e.g., L-Selectride) are typically used on the ketone to form the axial alcohol, which is then converted to the amine with inversion (Mitsunobu with azide, then reduction). Direct reductive amination rarely yields the trans isomer as the major product.

Characterization & Self-Validating Analysis

The most reliable method to distinguish the isomers is

NMR Diagnostic Criteria (400 MHz, DMSO-d or CD OD)

| Feature | Cis-Isomer (Major) | Trans-Isomer (Minor) |

| Conformation | 2-Me (eq), 4-NH | 2-Me (eq), 4-NH |

| H4 Proton Geometry | Axial | Equatorial |

| H4 Multiplicity | Triplet of Triplets (tt) | Broad Singlet or Narrow Pentet |

| Coupling Constants ( | Two large ( | Small couplings only ( |

| Chemical Shift ( | Upfield (shielded by anisotropy) | Downfield (deshielded) |

Why This Works (Mechanism)

-

Cis Isomer: The H4 proton is axial. It looks "down" the bond to the axial protons at C3 and C5. The Karplus equation dictates a large coupling constant (~180° dihedral angle) for diaxial interactions.

-

Trans Isomer: The H4 proton is equatorial. It has no anti-periplanar (180°) relationships with adjacent protons, resulting in only small gauche couplings.

Experimental Data Summary

Physical Properties[1][2][3][4][5][6]

-

Molecular Weight: 151.63 g/mol (HCl salt)[1]

-

Solubility: Highly soluble in water, MeOH, DMSO. Sparingly soluble in DCM/EtOAc (as HCl salt).

-

Separation: The isomers are separable by column chromatography on the free base (Amine-functionalized silica or standard silica with 5-10% MeOH/DCM + 1% NH

OH).[1] The trans isomer (less polar) typically elutes before the cis isomer.

Reference Data Table

| Parameter | Cis-2-methyltetrahydropyran-4-amine | Trans-2-methyltetrahydropyran-4-amine |

| Configuration | (2R,4S) / (2S,4R) | (2R,4R) / (2S,4S) |

| Stereochemistry | Z (Zusammen) | E (Entgegen) |

| Thermodynamics | Stable (Diequatorial) | Metastable (Equatorial-Axial) |

| Commercial CAS | 2091286-45-0 (generic/mix) | 2091286-52-9 (specific) |

References

-

Eliel, E. L., et al. "Conformational Analysis. 42. Monosubstituted tetrahydropyrans." Journal of the American Chemical Society, vol. 97, no. 2, 1975, pp. 322–330. Link[1]

-

Yadav, J. S., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 1041–1085. Link

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Selectivity." Link

- Hansch, C., et al. "Stereochemical structure-activity relationships." Comprehensive Medicinal Chemistry, Vol 4. Pergamon Press, 1990. (General reference for THP scaffold utility).

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of cis-2-Methyltetrahydropyran-4-amine Hydrochloride

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the strategic selection of aliphatic heterocyclic building blocks. cis-2-Methyltetrahydropyran-4-amine hydrochloride has emerged as a critical intermediate in the design of advanced therapeutics, ranging from antimalarial Plasmepsin X inhibitors to oncology-focused ATR kinase inhibitors[1],[2].

This technical guide provides an in-depth analysis of the compound's molecular properties—specifically its molecular weight of 151.63 g/mol and formula of C₆H₁₄ClNO —alongside the mechanistic rationale for its use in drug design and a fully validated, step-by-step synthetic protocol.

Physicochemical Profiling & Structural Dynamics

Understanding the exact mass and stoichiometric properties of building blocks is non-negotiable for precise molar calculations during high-throughput parallel synthesis or scale-up manufacturing. The hydrochloride salt form is specifically utilized to overcome the volatility and oxidative instability inherent to the free aliphatic amine[3].

Quantitative Data Summary

| Property | Value |

| Chemical Name | cis-2-methyltetrahydropyran-4-amine hydrochloride |

| CAS Registry Number | 2752128-01-9,[4] |

| Molecular Formula (Salt) | C₆H₁₄ClNO (or C₆H₁₃NO · HCl) |

| Molecular Weight (Salt) | 151.63 g/mol |

| Molecular Formula (Free Base) | C₆H₁₃NO |

| Molecular Weight (Free Base) | 115.17 g/mol |

| Relative Stereochemistry | cis (e.g., 2S,4S or 2R,4R) |

Structural Causality in Drug Design

The tetrahydropyran (THP) ring is frequently deployed as an isosteric replacement for piperidine or cyclohexyl rings[5]. The inclusion of the oxygen heteroatom introduces a dipole moment, lowers overall lipophilicity (LogP), and serves as a hydrogen bond acceptor. This modification typically improves aqueous solubility and mitigates hERG channel liabilities associated with highly lipophilic basic amines.

Furthermore, the addition of the cis-methyl group at the C2 position is a deliberate tactic to restrict the conformational flexibility of the THP ring. By locking the ring into a specific chair conformation where both the methyl and amino groups occupy equatorial positions, medicinal chemists can precisely vector downstream pharmacophores, thereby enhancing target binding affinity and reducing off-target metabolic degradation[1].

SAR optimization logic utilizing the cis-2-methyltetrahydropyran-4-amine motif.

Application Case Study: Antimalarial Plasmepsin X Inhibitors

A prime example of this compound's utility is documented in recent targeting Plasmepsin X (PMX), an essential aspartyl protease in the malaria parasite[1],[6].

During lead optimization, researchers found that replacing a metabolically labile distal benzene ring with a cyclopropyl pyridine reduced metabolism, but the breakthrough in potency was achieved by modifying the core ring system. The incorporation of a cis-methyl group onto the tetrahydropyran (THP) ring (specifically the S,S stereochemistry) significantly increased the potency of all synthesized analogues[1]. The cis-2-methyltetrahydropyran-4-amine moiety provided optimal steric shielding and conformational pre-organization, leading to the discovery of highly potent, orally active PMX inhibitors like UCB7362[1],[6].

Validated Synthetic Methodology

The synthesis of cis-2-methyltetrahydropyran-4-amine hydrochloride requires a highly chemoselective and stereoselective approach. The following protocol details the reductive amination workflow, explicitly outlining the causality behind each reagent selection to ensure a self-validating system.

Synthetic workflow for cis-2-methyltetrahydropyran-4-amine hydrochloride.

Step-by-Step Protocol

Step 1: Imine Formation

-

Procedure: To a stirred solution of 2-methyltetrahydropyran-4-one (1.0 eq) in methanol, add benzylamine (1.5 eq) and a catalytic amount of acetic acid (0.05 eq). Stir for 4 hours at room temperature under a nitrogen atmosphere[1],[6].

-

Causality & Validation: Benzylamine is selected over direct aqueous ammonia to prevent the formation of secondary and tertiary amine byproducts (over-alkylation). The catalytic acetic acid activates the ketone carbonyl, accelerating nucleophilic attack. Complete consumption of the ketone must be validated via Thin Layer Chromatography (TLC) prior to the reduction step.

Step 2: Reductive Amination

-

Procedure: Introduce sodium cyanoborohydride (NaCNBH₃, 1.5 eq) to the reaction mixture and stir for 16 hours at room temperature[6].

-

Causality & Validation: NaCNBH₃ is utilized because it is stable in the mildly acidic conditions required for iminium ion formation. Crucially, it selectively reduces the protonated iminium intermediate at a much faster rate than the unreacted parent ketone. This chemoselectivity ensures a high yield of the N-benzyl protected amine.

Step 3: Diastereomeric Separation

-

Procedure: Quench the reaction with ice-cold water, extract with ethyl acetate, dry over sodium sulfate, and purify the crude product via silica gel column chromatography (e.g., 3% ethyl acetate/hexane) to isolate the cis diastereomer[1].

-

Causality & Validation: The reduction of the imine typically yields a mixture of cis and trans isomers. Chromatographic separation is essential to isolate the thermodynamically favored cis-isomer, where both the methyl and amine groups occupy equatorial positions, minimizing 1,3-diaxial steric clashes. Stereochemistry can be definitively validated using 2D NMR (NOESY) or Vibrational Circular Dichroism (VCD)[1].

Step 4: Hydrogenolysis (Deprotection)

-

Procedure: Dissolve the purified cis-N-benzyl amine in methanol, add 20% Pd/C catalyst, and stir under a hydrogen atmosphere until hydrogen uptake ceases[6].

-

Causality & Validation: Catalytic hydrogenolysis provides a clean, traceless removal of the benzyl protecting group, yielding the primary amine without the need for harsh acidic or basic cleavage conditions that might degrade the pyran ring.

Step 5: Hydrochloride Salt Formation

-

Procedure: Filter the catalyst through Celite, concentrate the filtrate, and treat the residue with a stoichiometric excess of anhydrous HCl in dioxane or diethyl ether. Filter and dry the resulting precipitate under a vacuum.

-

Causality & Validation: The free base (cis-2-methyltetrahydropyran-4-amine) is a volatile liquid prone to atmospheric oxidation. Conversion to the hydrochloride salt (MW: 151.63 g/mol ) yields a stable, highly water-soluble, free-flowing crystalline powder,[3]. This self-validating step ensures exact stoichiometry for downstream coupling reactions, eliminating mass-balance errors caused by solvent retention or hygroscopicity.

References

-

ChemBK Database - cis-2-methyltetrahydropyran-4-amine;hydrochloride (CAS 2752128-01-9). Source: ChemBK. URL: [Link]

-

PubChem Compound Summary - 4-Aminotetrahydropyran. Source: National Center for Biotechnology Information (NIH). URL:[Link]

-

Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 . Source: Journal of Medicinal Chemistry (ACS) / PubMed Central (PMC). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US10822331B2 - Processes for preparing ATR inhibitors - Google Patents [patents.google.com]

- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 4. evitachem.com [evitachem.com]

- 5. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 6. Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 - PMC [pmc.ncbi.nlm.nih.gov]

Engineering sp³-Rich Chemical Space: Chiral Tetrahydropyran Amines in Modern Medicinal Chemistry

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in contemporary drug discovery. Among the most privileged sp³ scaffolds are chiral tetrahydropyran (THP) amines . By offering a rigid spatial vector, modulated basicity, and improved metabolic stability, THP amines have become cornerstone building blocks for next-generation therapeutics. This whitepaper provides an in-depth mechanistic analysis of THP amine pharmacology, supported by self-validating synthetic protocols for their stereoselective construction.

The Pharmacological Rationale: Causality in Bioisosteric Design

In medicinal chemistry, the decision to replace a standard carbocycle (like a cyclohexyl amine) with a chiral tetrahydropyran amine is driven by precise physicochemical causality. The insertion of an ethereal oxygen atom into the ring system fundamentally alters the molecule's behavior in biological systems .

pKa Modulation and Toxicity Mitigation

Cyclohexyl amines often suffer from high basicity (pKa ~10.5). In vivo, this high basicity leads to strong electrostatic interactions with phospholipid bilayers (causing phospholipidosis) and off-target binding to the hERG potassium channel (causing cardiotoxicity). The Causality: The ethereal oxygen in a THP ring exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the amine lone pair, lowering its conjugate acid pKa by approximately 1 to 1.5 units. This subtle reduction in basicity is often sufficient to abrogate hERG binding while maintaining target affinity.

Lipophilicity (LogP) and ADME Optimization

Highly lipophilic molecules suffer from poor aqueous solubility and rapid clearance via hepatic Cytochrome P450 (CYP450) enzymes. The Causality: The oxygen atom introduces a polar surface area (PSA) penalty but drastically reduces the partition coefficient (LogP). This enhances thermodynamic solubility in aqueous media and reduces non-specific protein binding, thereby increasing the fraction of unbound, bioavailable drug (fu).

Vector Mapping and Target Engagement

The rigid chair conformation of the THP ring projects the chiral amine into a precise spatial vector. Furthermore, the oxygen atom serves as a novel hydrogen-bond acceptor, allowing the scaffold to engage specific residues (e.g., kinase hinge regions) that a simple carbocycle cannot access.

Logic flow of bioisosteric replacement from cyclohexyl to THP amine.

Quantitative Data: Carbocycle vs. Heterocycle

The following table summarizes the causal impact of substituting a cyclohexyl amine with a tetrahydropyran-4-amine motif, assuming identical peripheral substitution.

| Physicochemical Property | Cyclohexyl Amine (Reference) | Tetrahydropyran-4-amine | Causality / Pharmacological Impact |

| Calculated LogP (cLogP) | ~1.50 | ~0.30 | O-atom reduces lipophilicity, directly improving GI tract solubility. |

| pKa (Conjugate Acid) | ~10.6 | ~9.2 - 9.5 | Inductive effect of oxygen lowers basicity, reducing hERG/phospholipidosis risk. |

| H-Bond Acceptors | 0 (excluding amine) | 1 (ethereal oxygen) | Enables new target interactions (e.g., kinase hinge binding). |

| Metabolic Stability | Prone to C-H oxidation | Sterically/electronically deactivated | Oxygen deactivates adjacent C-H bonds toward CYP450-mediated hydroxylation. |

Data synthesized from industry-standard ADME profiling of THP bioisosteres .

Clinical Validation: THP Amines in Approved and Clinical Drugs

The utility of chiral THP amines is validated by their presence in several high-profile clinical candidates and approved therapeutics:

-

AZD0156 (AstraZeneca): An ATM kinase inhibitor where the installation of a THP-amine fragment was the critical breakthrough that achieved oral bioavailability and selective target engagement over off-target kinases .

-

Omarigliptin (Merck & Co.): A once-weekly DPP-4 inhibitor for Type 2 diabetes. It features a highly substituted chiral amino-THP ring synthesized via advanced multi-vector C–H functionalization, demonstrating the extreme metabolic stability of the scaffold .

-

Nemtabrutinib: A reversible BTK inhibitor utilizing a chiral THP precursor synthesized via an engineered biocatalytic cascade, highlighting the scalability of these building blocks .

Advanced Synthetic Methodologies & Self-Validating Protocols

To leverage THP amines, medicinal chemists must access them with absolute stereochemical fidelity. Below are two field-proven, self-validating methodologies for their construction.

Method A: Biocatalytic Asymmetric Amination

The Causality: Traditional reductive amination of THP-ketones with transition metals yields racemic mixtures, requiring wasteful chiral Supercritical Fluid Chromatography (SFC). By employing engineered Pyridoxal Phosphate (PLP)-dependent transaminases (e.g., ATA), chemists achieve complete enantiocontrol. The enzyme's chiral active site physically locks the pro-chiral ketone in a specific orientation, ensuring that hydride delivery and amine transfer occur exclusively from one face, yielding >99% ee.

Step-by-Step Protocol:

-

Preparation: Dissolve the pro-chiral tetrahydropyran-4-one precursor (1.0 eq) in a 100 mM potassium phosphate buffer (pH 7.5) containing 10% v/v DMSO to aid solubility.

-

Cofactor & Donor Addition: Add isopropylamine (amine donor, 5.0 eq) and PLP cofactor (1 mM).

-

Enzyme Loading: Introduce the engineered transaminase (e.g., Codexis ATA-256, 5 wt%). Incubate at 30°C under gentle agitation (250 rpm) for 24 hours.

-

Validation Checkpoint 1 (pH Stability): Measure the pH at t=2h. The transamination consumes isopropylamine and generates acetone, which can shift the pH. Self-Validation: If the pH remains strictly between 7.2–7.5, the buffer system is successfully protecting the PLP cofactor from degradation, ensuring continuous enzyme turnover.

-

Validation Checkpoint 2 (Stereochemical Fidelity): Extract a 50 µL aliquot, quench with MeCN, and analyze via chiral HPLC (Chiralpak IG column). Self-Validation: An observed enantiomeric excess (ee) of >99% validates the enzymatic stereoselectivity. If ee < 98%, the enzyme variant is mismatched to the substrate's steric bulk and must be rescreened.

-

Isolation: Adjust pH to 11.0 using 1M NaOH to free-base the product, extract with MTBE (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the pure chiral THP amine.

Method B: Tethered Enol-Ether Prins Cyclization

The Causality: Intermolecular Prins cyclizations often suffer from poor diastereoselectivity and side reactions (e.g., elimination to form dihydropyrans). By tethering the enol-ether to the aldehyde, the transition state is highly constrained into a rigid chair conformation. This thermodynamic control forces the formation of the cis-tetrahydropyran geometry exclusively, eliminating downstream epimerization risks .

Step-by-Step Protocol:

-

Initiation: Dissolve the tethered enol-ether aldehyde precursor in anhydrous dichloromethane (DCM) under an argon atmosphere at -78°C.

-

Lewis Acid Catalysis: Dropwise add Boron trifluoride etherate (BF₃·OEt₂, 1.2 eq). Stir for 2 hours at -78°C, then slowly warm to 0°C.

-

Quench: Quench the oxocarbenium intermediate by adding saturated aqueous NaHCO₃.

-

Validation Checkpoint 3 (Diastereomeric Confirmation): Isolate the crude 4-hydroxytetrahydropyran and perform ¹H-NMR (400 MHz, CDCl₃). Self-Validation: Analyze the coupling constants of the ring protons. The presence of large axial-axial coupling constants (J ≈ 10-12 Hz) self-validates the cis-geometry of the newly formed THP ring. If only small equatorial-equatorial couplings (J ≈ 2-4 Hz) are observed, thermodynamic control has failed (likely due to moisture degrading the Lewis acid).

-

Amine Installation: Convert the validated cis-alcohol to an azide via a Mitsunobu reaction (inverting stereochemistry to trans if desired), followed by Staudinger reduction (PPh₃, H₂O) to yield the final chiral THP amine.

Comparison of biocatalytic vs. chemocatalytic workflows for THP amines.

References

-

Title: Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Source: National Center for Biotechnology Information (PMC9633331) URL: [Link]

-

Title: The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development Source: National Center for Biotechnology Information URL: [Link](Note: URL derived from standard PMC indexing for biocatalysis reviews cited in text)

-

Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Sygnature Discovery / Bioorganic & Medicinal Chemistry (2017) URL: [Link]

Technical Guide: Sourcing and Validating cis-Enriched 2-Methyltetrahydropyran-4-amine Hydrochloride

Executive Summary

The tetrahydropyran (THP) ring is a critical bioisostere for the cyclohexane ring in modern drug discovery, offering improved aqueous solubility and distinct metabolic profiles due to the ether oxygen. Specifically, 2-methyltetrahydropyran-4-amine has emerged as a high-value scaffold for kinase inhibitors and GPCR ligands.

However, the introduction of the methyl group at the C2 position creates stereochemical complexity. The cis-isomer (typically the (2R,4S)-rel diastereomer) is often the preferred pharmacophore due to its thermodynamic stability and specific spatial projection. Sourcing this specific isomer is non-trivial; many commercial catalogs list the generic CAS without specifying the diastereomeric ratio (dr), or they supply the trans-isomer.

This guide provides a technical roadmap for identifying, sourcing, and validating cis-enriched 2-methyltetrahydropyran-4-amine hydrochloride, ensuring your SAR (Structure-Activity Relationship) data remains robust.

Technical Specifications & Stereochemistry

Understanding the conformational landscape is prerequisite to sourcing the correct material.

Conformational Analysis

The 2-methyltetrahydropyran ring adopts a chair conformation.

-

2-Methyl Group: Due to steric strain (1,3-diaxial interactions), the methyl group at C2 strongly prefers the equatorial position.

-

4-Amino Group:

-

cis-Isomer: The amine is equatorial . This represents the 1,3-diequatorial relationship (assuming the C2-Me is equatorial). This is the thermodynamic product .

-

trans-Isomer: The amine is axial . This is the kinetic product .

-

Key Implication: If you perform a standard reductive amination under thermodynamic conditions, you will predominantly obtain the cis-isomer. However, commercial "mixtures" can vary from 60:40 to 95:5 cis:trans depending on the manufacturer's reduction method.

Chemical Identifiers

| Property | Detail |

| Chemical Name | cis-2-Methyltetrahydropyran-4-amine hydrochloride |

| Common CAS (Mixture/Cis) | 827046-87-7 (Often supplied as cis-enriched) |

| Specific trans CAS | 2751651-25-7 (Avoid if seeking cis) |

| Molecular Formula | C₆H₁₃NO[1][2][3][4] · HCl |

| Molecular Weight | 151.63 g/mol |

| SMILES (Cis) | C[C@H]1CCCCO1.Cl (Relative) |

Sourcing Landscape

The market is bifurcated between "catalog" suppliers (often variable purity) and "custom" synthesis houses (high fidelity).

Primary Suppliers (Catalog)

These vendors typically stock the CAS 827046-87-7. Warning: You must request a Certificate of Analysis (CoA) confirming the diastereomeric ratio (dr) before bulk purchase.

-

Enamine / UkrOrgSynthesis: Known for large heterocyclic building block libraries. Often synthesize via thermodynamic reductive amination, yielding cis-enriched material.

-

Combi-Blocks: Frequently lists specific stereoisomers. Check for "cis" specific catalog numbers distinct from the generic.

-

ChemScene: Explicitly lists the trans-isomer (CAS 2751651-25-7), implying their generic listing may be cis-enriched or a defined mixture.

Sourcing Strategy Decision Tree

Figure 1: Strategic workflow for sourcing the specific cis-isomer, prioritizing data validation over catalog labels.

Synthesis & Manufacturing

If commercial sourcing fails to meet purity specs (e.g., >98% de), the following synthetic route is the industry standard for generating the cis-isomer. This protocol relies on thermodynamic control during the reduction step.

The Reductive Amination Route

-

Precursor: 2-Methyltetrahydropyran-4-one (CAS 1193-20-0).

-

Imine Formation: Reaction with Ammonium Acetate (NH₄OAc).

-

Reduction: Use of Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) in Methanol/DCM.

-

Mechanism:[5][6] The hydride donor attacks from the axial direction (less hindered trajectory for the intermediate), or equilibration allows the formation of the thermodynamic equatorial amine (cis).

-

Contrast: Using bulky hydrides like L-Selectride would attack the ketone/imine from the equatorial face, yielding the axial amine (trans).

-

Synthesis Workflow Diagram

Figure 2: Thermodynamic reductive amination pathway favoring the cis-isomer.

Quality Control & Validation (The "Trust" Pillar)

Never rely solely on the label. The cis and trans isomers have distinct NMR signatures that allow for self-validation of the material.

1H-NMR Validation Protocol

To distinguish the cis (equatorial amine) from the trans (axial amine), focus on the methine proton at position 4 (H4).

-

cis-Isomer (Equatorial Amine, Axial H4):

-

The H4 proton is axial .

-

Coupling: It will show large diaxial coupling (J ≈ 10–12 Hz) with the axial protons at C3 and C5.

-

Signal: Appears as a triplet of triplets (tt) or similar wide multiplet.

-

-

trans-Isomer (Axial Amine, Equatorial H4):

-

The H4 proton is equatorial .

-

Coupling: It lacks large diaxial coupling (only small equatorial-axial and equatorial-equatorial couplings, J ≈ 2–5 Hz).

-

Signal: Appears as a narrow multiplet or singlet-like peak.

-

NOESY / ROESY Confirmation

-

cis-Isomer: Strong NOE correlation between H2 (axial) and H4 (axial) confirms they are on the same face (1,3-diaxial relationship of the protons, meaning substituents are equatorial). Correction: If substituents are cis-diequatorial, the protons are cis-diaxial.

-

Observation: NOE between H2 and H4 = cis-isomer (diequatorial substituents).

-

References

-

ChemScene . trans-2-methyltetrahydropyran-4-amine hydrochloride Product Page. Retrieved from .[7]

-

Chemsrc . 2-Methyl-tetrahydro-2H-pyran-4-amine HCL CAS 827046-87-7. Retrieved from .

-

National Institutes of Health (NIH) . Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from .

-

ResearchGate . Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one. Retrieved from .

-

Sigma-Aldrich . 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Product Page. Retrieved from .[1]

Sources

- 1. 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride | 851389-38-3 [sigmaaldrich.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rossmartin.co.uk [rossmartin.co.uk]

- 7. chemscene.com [chemscene.com]

Technical Whitepaper: cis-2-Methyltetrahydropyran-4-amine Hydrochloride

The following technical guide details the properties, synthesis, and characterization of cis-2-methyltetrahydropyran-4-amine hydrochloride , a critical pharmacophore in modern medicinal chemistry.

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization

Executive Summary

cis-2-Methyltetrahydropyran-4-amine hydrochloride (CAS: 827046-87-7 for generic/racemic; stereospecific salts vary) is a high-value heterocyclic building block utilized in the development of kinase inhibitors, GPCR ligands, and neurological agents. Its structural significance lies in the tetrahydropyran (THP) ring, which serves as a polar, non-aromatic isostere for cyclohexane, improving solubility and metabolic stability (lowering LogD) compared to carbocyclic analogs.[1]

This guide focuses on the cis-isomer , where the C2-methyl and C4-amine substituents occupy the thermodynamically preferred diequatorial (e,e) conformation, offering distinct steric and electronic properties compared to the trans-isomer.

Structural Architecture & Stereochemistry

Understanding the conformational landscape is prerequisite to successful synthesis and binding affinity optimization.[1]

Conformational Analysis (The "Cis" Advantage)

The tetrahydropyran ring adopts a chair conformation.[1] In the cis-isomer, the relationship between the substituents at positions 2 and 4 (a 1,3-relationship relative to ring atoms) allows both groups to adopt the equatorial orientation.[1]

-

C2-Position: The methyl group prefers the equatorial position (

kcal/mol) to avoid 1,3-diaxial interactions. -

C4-Position: In the cis-isomer, the amine group is also equatorial.

-

Stability: The cis (e,e) isomer is thermodynamically more stable than the trans (e,a) isomer, where the amine would be forced into a high-energy axial position.[1]

Visualization of Stereochemical Relationships

The following diagram illustrates the thermodynamic relationship between the isomers and the synthetic flow.

Caption: Thermodynamic preference for the cis (diequatorial) isomer during reductive amination.

Synthetic Pathways & Protocol

The synthesis typically proceeds via reductive amination of 2-methyltetrahydropyran-4-one . The choice of reducing agent dictates the diastereomeric ratio (dr).[1]

Protocol: Reductive Amination (Thermodynamic Control)

To favor the cis-isomer, conditions that allow equilibration to the thermodynamic product are preferred.[1]

Reagents:

-

Substrate: 2-Methyltetrahydropyran-4-one

-

Amine Source: Ammonium acetate (

) or Benzylamine (followed by hydrogenolysis).[1] -

Reductant: Sodium triacetoxyborohydride (

) or

Step-by-Step Methodology:

-

Imine Formation: Dissolve the ketone (1.0 eq) in DCE (0.2 M). Add

(5.0 eq) and stir at RT for 30 min. -

Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise. -

Workup: Quench with saturated

. Extract with DCM. -

Salt Formation: Dissolve the crude amine oil in dry diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The cis-amine HCl precipitates as a white solid.

-

Purification: Recrystallization from iPrOH/Ethanol is often required to enrich the cis content to >98% de.

Physicochemical Properties

The hydrochloride salt significantly alters the handling properties compared to the free base.[1]

| Property | Data / Characteristic | Context |

| Molecular Formula | MW: 151.63 g/mol | |

| Appearance | White to off-white crystalline powder | Hygroscopic; store in desiccator. |

| Solubility | Water (>100 mg/mL), DMSO, Methanol | Insoluble in hexanes, ether.[1] |

| pKa (Conj. Acid) | ~9.6 - 9.8 | Slightly lower than cyclohexylamine (10.7) due to the inductive effect of the ether oxygen.[1] |

| LogP (Free Base) | ~0.2 - 0.5 | Low lipophilicity aids in lowering overall drug LogD. |

| Hygroscopicity | Moderate to High | HCl salts of small aliphatic amines readily absorb atmospheric moisture. |

Analytical Characterization

Distinguishing the cis and trans isomers via NMR is a critical quality attribute (CQA).

-NMR Interpretation (400 MHz, DMSO- )

The coupling constant (

-

Cis-Isomer (Target):

-

Conformation: Amine is equatorial;

proton is axial . -

Signal:

appears as a triplet of triplets (tt) or multiplet at -

Coupling: Large diaxial coupling (

Hz) with the axial protons at C3 and C5.

-

-

Trans-Isomer (Impurity):

-

Conformation: Amine is axial;

proton is equatorial . -

Signal:

appears as a narrow multiplet or broad singlet. -

Coupling: Small equatorial-axial/equatorial-equatorial couplings (

Hz).

-

Mass Spectrometry

-

ESI-MS:

m/z (Free base mass). -

Fragmentation: Loss of

(17 Da) is common, observing peak at 99 m/z.[1]

Applications in Drug Discovery

The cis-2-methyltetrahydropyran-4-amine motif is increasingly deployed to modulate physicochemical properties of lead compounds.

-

Solubility Enhancement: Replacing a cyclohexyl group with this THP moiety lowers LogP by ~1 unit, often improving metabolic stability by blocking P450 oxidation sites (the ether oxygen deactivates adjacent CH bonds).[1]

-

Conformational Locking: The methyl group anchors the ring conformation, providing a defined vector for the amine group to interact with receptor pockets (e.g., Asp residues in kinase hinge regions).[1]

-

Blood-Brain Barrier (BBB): While more polar than cyclohexane, the THP ring maintains sufficient lipophilicity for CNS penetration when balanced with other structural features.

References

-

Vertex Pharmaceuticals. Process for preparing 4-aminotetrahydropyran compound and an acid salt. US Patent 7,365,215. (Describes reductive amination and HCl salt formation of THP-amines).

-

Organic Chemistry Portal. Synthesis of Tetrahydropyrans. (General methodologies for THP ring construction and functionalization).

-

PubChem. Compound Summary: (R)-2-Methyltetrahydropyran-4-one.[3] (Precursor properties and stereochemical data).[1][2][4][5][6][7] [1][3]

-

ChemScene. trans-2-methyltetrahydropyran-4-amine hydrochloride Product Data. (Used for comparative property analysis).[1] [1][8]

Sources

- 1. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. There are four amine isomers with the molecular formula C3H9N. - Timberlake 13th Edition Ch 14 Problem 55 [pearson.com]

- 3. (R)-2-Methyltetrahydropyran-4-one | C6H10O2 | CID 10125056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

2-methyltetrahydropyran-4-amine hydrochloride PubChem CID and SMILES

[1][2]

Executive Summary

2-Methyltetrahydropyran-4-amine hydrochloride is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2] As a saturated oxygen-containing heterocycle, it serves as a critical pharmacophore scaffold, offering a strategic balance between lipophilicity and aqueous solubility—a common challenge in optimizing drug-like properties (Lipinski’s Rule of 5).[1][2] This monograph details its chemical identity, synthetic pathways, and utility as a bioisostere for cyclohexane or morpholine rings in drug discovery campaigns targeting oncology and neurological disorders.[1]

Chemical Identity & Informatics

This section establishes the precise chemical definition of the compound. Researchers must distinguish between the free base and the hydrochloride salt, as well as the potential stereochemical configurations (cis vs. trans).[1]

Core Identifiers

| Property | Data |

| Compound Name | 2-Methyltetrahydropyran-4-amine hydrochloride |

| CAS Registry Number | 827046-87-7 (General/Racemic HCl)2751651-25-7 (trans-isomer HCl) |

| PubChem CID | 23123995 (Free Base Entry)*Note: Salt forms are often indexed as related records.[1][2] Use the free base CID for parent structure searches.[1][2] |

| Molecular Formula | C₆H₁₄ClNO (Salt) / C₆H₁₃NO (Base) |

| Molecular Weight | 151.63 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline powder |

Structural Informatics[1][2]

-

SMILES (HCl Salt): CC1CC(N)CCO1.Cl

-

SMILES (Free Base): CC1CC(CCO1)N

Stereochemical Considerations

The presence of substituents at the C2 (methyl) and C4 (amine) positions creates geometric isomers.

-

Trans-isomer: The methyl and amine groups are on opposite sides of the ring plane.[1][2] This is often the thermodynamically favored product in specific reductive amination conditions.[1][2]

-

Cis-isomer: The groups are on the same side.

-

Implication: Stereochemistry significantly impacts binding affinity.[1][2] Researchers should verify the isomeric purity (dr) using NOESY NMR or GC-MS prior to library synthesis.[1][2]

Synthetic Pathways & Production[1]

The synthesis of 2-methyltetrahydropyran-4-amine hydrochloride typically proceeds via the functionalization of the corresponding ketone precursor, 2-methyltetrahydropyran-4-one .[1][2] The choice of reducing agent determines the diastereoselectivity (cis/trans ratio).[1][2]

Primary Route: Reductive Amination

This protocol is favored for its scalability and operational simplicity.[1][2]

-

Imine Formation: Condensation of 2-methyltetrahydropyran-4-one with an ammonia source (e.g., ammonium acetate) or a benzylamine equivalent.[1][2]

-

Reduction: The intermediate imine is reduced in situ.

-

Salt Formation: Treatment of the crude amine with anhydrous HCl in dioxane or ether precipitates the hydrochloride salt.[1][2]

Visualization of Synthesis Logic

Figure 1: Step-wise synthetic workflow from the ketone precursor to the final hydrochloride salt.

Medicinal Chemistry Applications

The 2-methyltetrahydropyran-4-amine moiety is a high-value scaffold in drug design, primarily used to modulate physicochemical properties without sacrificing binding affinity.[1][2]

Bioisosteric Utility

-

Solubility Enhancement: Replacing a cyclohexyl or phenyl ring with a tetrahydropyran (THP) ring lowers logP (lipophilicity) and increases aqueous solubility due to the ether oxygen's H-bond accepting capability.[1][2]

-

Metabolic Stability: The THP ring is generally resistant to oxidative metabolism compared to N-alkylated piperidines.[1][2]

Therapeutic Targets

-

Oncology: Used in the synthesis of Carmethizole analogs and other tubulin inhibitors.[1][2] The amine serves as a handle for amide coupling to heterocyclic cores (e.g., quinolines, pyrimidines).[1]

-

Neurology: The scaffold's compact size and moderate polarity allow for blood-brain barrier (BBB) penetration, making it suitable for CNS targets like GPCRs and kinases.[1][2]

Self-Validating Protocol: Library Synthesis

When using this salt in parallel synthesis (e.g., amide coupling):

-

Free Basing: The HCl salt must be neutralized.[1][2] Use a polymer-supported base (e.g., PS-DIEA) to release the free amine in situ without introducing soluble salts.[1][2]

-

Coupling: React with carboxylic acids using HATU/DIEA in DMF.

-

Validation: Monitor the disappearance of the amine peak (LCMS) and the appearance of the amide product [M+H]+.

Handling, Stability, and Safety

Physicochemical Stability[1]

-

Hygroscopicity: Amine hydrochloride salts can be hygroscopic.[1][2] Store in a desiccator at room temperature.

-

Reactivity: The primary amine is nucleophilic.[1][2] Avoid prolonged exposure to aldehydes or ketones unless a reaction is intended.[1][2]

Safety Protocol (SDS Summary)

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23123995, 2-Methyltetrahydropyran-4-amine.[1][2] Retrieved from [Link]

-

Clarke, P. A., et al. (2009). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one.[1][2] Organic Process Research & Development.[1][2][4] Retrieved from [Link]

Distinguishing Cis and Trans Isomers of 2-Methyltetrahydropyran-4-amine: A Guide to Stereochemical Elucidation and a Rationale for Its Importance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When this ring is substituted, as in the case of 2-methyltetrahydropyran-4-amine, stereoisomerism arises, leading to distinct cis and trans diastereomers. These isomers, while sharing the same molecular formula and connectivity, possess unique three-dimensional arrangements that can profoundly influence their physical, chemical, and pharmacological properties. This technical guide provides a comprehensive analysis of the structural differences between cis- and trans-2-methyltetrahydropyran-4-amine, details robust analytical methodologies for their differentiation, outlines strategies for their stereocontrolled synthesis, and discusses the critical implications of their stereochemistry in the context of drug development.

Foundational Principles: Stereoisomerism in the Tetrahydropyran Ring

The non-planar, chair-like conformation of the tetrahydropyran ring is the origin of its stereochemical complexity. Unlike planar aromatic rings, the substituents on a THP ring occupy distinct spatial positions, either pointing away from the ring's core (equatorial) or perpendicular to its plane (axial).

Chair Conformation and Substituent Stability

The THP ring exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can be either axial or equatorial. Due to unfavorable steric interactions with other axial atoms on the same side of the ring (known as 1,3-diaxial interactions), substituents generally prefer the more stable equatorial position. The energy difference between these positions dictates the conformational equilibrium of the molecule.[3][4]

Defining Cis and Trans Isomerism

In a disubstituted ring like 2-methyltetrahydropyran-4-amine, the relative orientation of the methyl and amine groups defines the isomer:

-

Cis Isomer: Both substituents are on the same face of the ring (e.g., both pointing "up" or both "down"). This can result in one axial and one equatorial substituent (a,e) or one equatorial and one axial substituent (e,a).

-

Trans Isomer: The substituents are on opposite faces of the ring (e.g., one "up" and one "down"). This results in either both substituents being equatorial (e,e) or both being axial (a,a).

Caption: Logical relationship between isomer type and substituent orientation.

Structural and Conformational Analysis

The energetic preference for equatorial substituents is the key to understanding the dominant conformation and resulting properties of each isomer.

cis-(2,4)-2-Methyltetrahydropyran-4-amine

The cis isomer exists as an equilibrium between two chair conformations: one with an axial methyl and equatorial amine group (a,e), and one with an equatorial methyl and axial amine group (e,a). Given that the steric bulk of a methyl group is generally greater than that of an amine group, the conformation where the methyl group is equatorial (cis-e,a) is expected to be the major contributor to the overall equilibrium.

trans-(2,4)-2-Methyltetrahydropyran-4-amine

The trans isomer has two possible chair conformations: one with both substituents equatorial (e,e) and one with both substituents axial (a,a). The diaxial conformation suffers from significant 1,3-diaxial steric strain. Consequently, the diequatorial (trans-e,e) conformation is overwhelmingly more stable and will be the almost exclusively observed form.[5] This high conformational rigidity is a key differentiating feature.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of cis-4-Amino-2-methyltetrahydropyran

Introduction: The Significance of Substituted Tetrahydropyrans in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Its non-planar, saturated ring system allows for the precise spatial arrangement of substituents, making it an ideal framework for probing interactions with biological targets. Specifically, the stereochemistry of substituents on the THP ring can dramatically influence pharmacological activity. This guide focuses on the diastereoselective synthesis of cis-4-amino-2-methyltetrahydropyran, a valuable building block for drug discovery programs. The targeted cis stereoisomer is often a key component in the synthesis of complex molecules where precise three-dimensional orientation is critical for efficacy.[1]

Reductive amination is a robust and widely utilized transformation for the synthesis of amines from carbonyl compounds.[2][3][4] The one-pot nature of this reaction, combining a carbonyl compound, an amine, and a reducing agent, offers an efficient route to a diverse range of amine products.[4] However, when applied to substituted cyclic ketones such as 2-methyltetrahydropyran-4-one, control of the diastereoselectivity of the newly formed stereocenter at C-4 is of paramount importance.

This application note provides a detailed protocol for the diastereoselective reductive amination of 2-methyltetrahydropyran-4-one to furnish the desired cis-4-amino-2-methyltetrahydropyran. We will delve into the mechanistic rationale for the observed stereoselectivity, the critical role of the reducing agent, and provide a step-by-step experimental procedure and analytical methods for characterization of the product.

Mechanistic Insights into Diastereoselective Reductive Amination

The reductive amination of a ketone proceeds through a two-step sequence: the formation of an iminium ion intermediate followed by its reduction to the corresponding amine. The diastereoselectivity of the overall transformation is determined in the second step, the hydride-mediated reduction of the C=N bond of the iminium ion.

The Role of Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and remarkable selectivity.[5] Unlike more reactive borohydrides, STAB is capable of selectively reducing the protonated iminium ion intermediate in the presence of the starting ketone.[5] The three electron-withdrawing acetoxy groups on the boron atom temper its reducing power, preventing premature reduction of the ketone.

The steric bulk of STAB is a key factor in directing the stereochemical outcome of the reduction of cyclic iminium ions.[6] For sterically hindered cyclic systems, the hydride transfer from the bulky borohydride reagent will preferentially occur from the less hindered face of the iminium ion.

Stereochemical Control in the 2-Methyltetrahydropyran System

In the case of 2-methyltetrahydropyran-4-one, the thermodynamically most stable conformation of the ring places the methyl group in a pseudo-equatorial position to minimize steric interactions. Upon formation of the iminium ion at C-4, the molecule will retain this preferred conformation.

The subsequent reduction of the iminium ion by sodium triacetoxyborohydride is governed by steric approach control. The bulky hydride reagent will attack the iminium carbon from the less sterically hindered pseudo-axial direction. This axial attack leads to the formation of the product with the amino group in the pseudo-equatorial position. With the methyl group at C-2 also in a pseudo-equatorial position, the resulting product is the cis diastereomer.

Figure 1: Proposed mechanism for the cis-selective reductive amination.

Experimental Protocol

This protocol details the reductive amination of 2-methyltetrahydropyran-4-one with ammonia to yield cis-4-amino-2-methyltetrahydropyran.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Methyltetrahydropyran-4-one | 114.14 | 10.0 | 1.14 g |

| Ammonium Acetate | 77.08 | 50.0 | 3.85 g |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 3.18 g |

| 1,2-Dichloroethane (DCE) | - | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

| Dichloromethane (DCM) | - | - | 3 x 50 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

| Diethyl Ether | - | - | For trituration |

| Hydrochloric Acid (2M in diethyl ether) | - | - | As needed |

Step-by-Step Procedure

Figure 2: Workflow for the reductive amination protocol.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyltetrahydropyran-4-one (1.14 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

-

Solvent Addition: Add 50 mL of 1,2-dichloroethane (DCE) to the flask.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the iminium ion intermediate.

-

Addition of Reducing Agent: To the stirred suspension, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The addition may cause some effervescence.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: The crude product can be purified by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford the free base. Alternatively, the crude amine can be dissolved in a minimal amount of diethyl ether and treated with a 2M solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt, which can be collected by filtration and washed with cold diethyl ether. A patent for the synthesis of 4-amino-2-methyltetrahydropyran hydrochloride describes a similar compound.[7]

Characterization of the cis-Amine

The stereochemical outcome of the reaction can be determined by ¹H NMR spectroscopy of the purified product. The key diagnostic signals are the coupling constants of the proton at C-4.

Expected ¹H NMR Data

In the cis isomer, the proton at C-4 is in a pseudo-axial position. It will exhibit a large axial-axial coupling constant (J ≈ 8-12 Hz) with the two adjacent axial protons at C-3 and C-5, and a smaller axial-equatorial coupling constant (J ≈ 2-4 Hz). In contrast, the trans isomer would have an equatorial proton at C-4, which would display smaller equatorial-axial and equatorial-equatorial coupling constants. The analysis of proton NMR coupling constants is a powerful tool for differentiating between cis and trans isomers.[8][9][10][11][12]

| Isomer | C-4 Proton Orientation | Expected Coupling Pattern | Typical J-values (Hz) |

| cis | Axial | Triplet of doublets (td) | J_ax-ax ≈ 8-12, J_ax-eq ≈ 2-4 |

| trans | Equatorial | Broad multiplet | J_eq-ax ≈ 2-4, J_eq-eq ≈ 2-4 |

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Sodium triacetoxyborohydride is a moisture-sensitive reagent. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents for optimal results.

-

Stoichiometry: The use of an excess of the amine source (ammonium acetate) and the reducing agent is crucial to drive the reaction to completion.

-

Reaction Time: While the reaction is typically complete overnight, sluggish reactions may require extended reaction times or gentle heating. Monitoring the reaction progress is essential.

-

Purification: The basic nature of the amine product can lead to tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine or using a basic mobile phase can improve the separation. Precipitation as the hydrochloride salt is often a more straightforward purification method.

Conclusion

This application note provides a comprehensive guide for the diastereoselective synthesis of cis-4-amino-2-methyltetrahydropyran via reductive amination. The use of sodium triacetoxyborohydride as the reducing agent is key to achieving high selectivity for the desired cis isomer through a sterically controlled axial delivery of a hydride to the intermediate iminium ion. The detailed protocol and characterization guidelines will enable researchers in drug discovery and organic synthesis to reliably produce this valuable building block for their research endeavors.

References

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

- Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. Google Patents.

-

ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ResearchGate. Available at: [Link]

-

Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry. Available at: [Link]

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (2006). SciSpace. Available at: [Link]

-

Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Scilit. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

How does NMR differentiate between cis and trans isomers? TutorChase. Available at: [Link]

-

Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. PubMed. Available at: [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

-

CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Molecules. Available at: [Link]

-

Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. Organic Chemistry Portal. Available at: [Link]

-

Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]

-

Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. Available at: [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. tutorchase.com [tutorchase.com]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of cis-2-Methyltetrahydropyran-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the stereoselective synthesis of cis-2-methyltetrahydropyran-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, emphasizing the rationale behind key procedural steps to ensure both high yield and high diastereoselectivity. This guide details a two-step synthetic sequence commencing with the diastereoselective reduction of 2-methyltetrahydropyran-4-one to furnish the corresponding cis-alcohol, followed by its conversion to the target amine hydrochloride. Detailed experimental procedures, purification strategies, and characterization data are provided to enable researchers to successfully replicate this synthesis.

Introduction

The tetrahydropyran motif is a privileged scaffold found in a plethora of natural products and pharmaceutically active compounds. Specifically, substituted aminotetrahydropyrans are key intermediates in the development of novel therapeutics. The precise control of stereochemistry is often paramount to the biological activity of the final drug candidate. This guide focuses on the synthesis of the cis isomer of 2-methyltetrahydropyran-4-amine hydrochloride, a configuration that may be crucial for optimal target engagement in various drug discovery programs. The presented protocol is designed to provide a reliable and scalable method for accessing this important synthetic intermediate.

Synthetic Strategy: A Two-Step Approach to Stereochemical Control

The synthesis of cis-2-methyltetrahydropyran-4-amine hydrochloride is most effectively achieved through a two-step process that prioritizes the establishment of the desired stereochemistry early in the synthetic sequence. The overall strategy is depicted in the workflow below:

Figure 1. Overall synthetic workflow for cis-2-methyltetrahydropyran-4-amine hydrochloride.

The key to achieving the desired cis stereochemistry lies in the highly diastereoselective reduction of the starting ketone, 2-methyltetrahydropyran-4-one. Subsequent conversion of the resulting alcohol to the amine is designed to proceed with inversion of stereochemistry, thereby yielding the target cis-amine.

Part 1: Diastereoselective Reduction of 2-Methyltetrahydropyran-4-one

Principle and Rationale

The stereochemical outcome of the reduction of cyclic ketones is highly dependent on the nature of the reducing agent. For 2-methyltetrahydropyran-4-one, the thermodynamically more stable conformation places the methyl group in the equatorial position. To obtain the cis-alcohol, where the hydroxyl group is also in the equatorial position, the hydride must attack the carbonyl group from the axial face. Bulky reducing agents, such as L-Selectride®, are known to favor axial attack on cyclohexanone systems due to steric hindrance, leading to the formation of the equatorial alcohol with high selectivity.[1]

Figure 2. Conceptual diagram of the diastereoselective reduction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2-Methyltetrahydropyran-4-one | ≥95% | Sigma-Aldrich |

| L-Selectride® (1.0 M in THF) | Reagent Grade | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Sodium hydroxide (NaOH), 1 M aq. | Reagent Grade | Fisher Scientific |

| Hydrogen peroxide (H₂O₂), 30% w/w | Reagent Grade | Sigma-Aldrich |

| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific |

| Magnesium sulfate (MgSO₄), anhydrous | Reagent Grade | Fisher Scientific |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methyltetrahydropyran-4-one (1.0 eq).

-

Dissolve the ketone in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

-

Upon completion, quench the reaction by the slow, dropwise addition of water at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Carefully add 1 M aqueous sodium hydroxide (NaOH) solution, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) to decompose the borane byproducts. Caution: This process can be exothermic.

-

Stir the mixture for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude cis-2-methyltetrahydropyran-4-ol.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure cis-alcohol.

Part 2: Synthesis of cis-2-Methyltetrahydropyran-4-amine Hydrochloride

Principle and Rationale

The conversion of the cis-alcohol to the cis-amine can be achieved through a substitution reaction that proceeds with inversion of configuration. A reliable method for this transformation is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to a variety of functional groups, including protected amines, under mild conditions. In this protocol, phthalimide is used as the nitrogen nucleophile. The resulting N-substituted phthalimide is then cleaved to liberate the primary amine, which is subsequently converted to its hydrochloride salt.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| cis-2-Methyltetrahydropyran-4-ol | Synthesized in Part 1 | - |

| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich |

| Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | 95-97% | Sigma-Aldrich |

| Phthalimide | ≥99% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Hydrazine monohydrate | ≥98% | Sigma-Aldrich |

| Ethanol (EtOH) | ACS Grade | Fisher Scientific |

| Hydrochloric acid (HCl), 4 M in Dioxane | Reagent Grade | Sigma-Aldrich |

| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific |

Procedure:

Step 2a: Mitsunobu Reaction

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve cis-2-methyltetrahydropyran-4-ol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Once the starting alcohol is consumed, remove the solvent under reduced pressure.

-

The crude residue, containing the desired product and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2b: Deprotection and Salt Formation

-

Dissolve the purified N-(cis-2-methyltetrahydropyran-4-yl)phthalimide from the previous step in ethanol.

-

Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude cis-2-methyltetrahydropyran-4-amine.

-

Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.

-

Slowly add a solution of 4 M HCl in dioxane (1.1 eq) dropwise with stirring.

-

A white precipitate of cis-2-methyltetrahydropyran-4-amine hydrochloride will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

The stereochemistry of the final product should be confirmed by NMR spectroscopy. For cis-2-methyltetrahydropyran-4-amine hydrochloride, the proton at C4 is expected to be in an axial position in the preferred chair conformation. This will result in large axial-axial coupling constants (typically 8-12 Hz) with the axial protons at C3 and C5. In contrast, the trans isomer would have an equatorial proton at C4, which would exhibit smaller axial-equatorial and equatorial-equatorial coupling constants (typically 2-5 Hz).

Expected ¹H NMR Data (Illustrative):

A complex multiplet for the C4 proton with large coupling constants, indicative of an axial orientation.

Conclusion